N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-methylacetamide
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Overview
Description
N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-methylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyclohexyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-methylacetamide typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the cyclohexyl and hydroxyethyl groups. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product. Specific details on the synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups on the pyrimidine ring can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and cyclohexyl-containing molecules. Examples include:
- N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide.
- N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]-1(6H)-pyrimidinyl]-N-methylacetamide .
Uniqueness
N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-methylacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H29N3O3 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C22H29N3O3/c1-16-19(13-14-26)22(28)25(21(23-16)17-9-5-3-6-10-17)15-20(27)24(2)18-11-7-4-8-12-18/h3,5-6,9-10,18,26H,4,7-8,11-15H2,1-2H3 |
InChI Key |
WVIZNFTXEPEYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)N(C)C3CCCCC3)CCO |
Origin of Product |
United States |
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